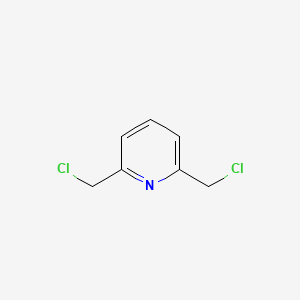

2,6-Bis(chloromethyl)pyridine

Übersicht

Beschreibung

2,6-Bis(chloromethyl)pyridine is a heterocyclic building block used for the synthesis of a variety of pyridine derivatives . It coordinates with metal ions through the nitrogen atom to form complexes . The conformational flexibility of the chloromethyl arms makes it an ideal choice for the generation of macrocycles .

Synthesis Analysis

The synthesis of 2,6-Bis(chloromethyl)pyridine has been reported . One method involves the chlorination of lutidine to produce 2,6-bis(chloromethyl)pyridine . Another efficient synthesis method uses whole-cell biocatalysis to produce 2,6-bis(hydroxymethyl)pyridine from naturally-occurring 2,6-lutidine .Molecular Structure Analysis

The molecular formula of 2,6-Bis(chloromethyl)pyridine is C7H7Cl2N . Its molecular weight is 176.04 . The SMILES string representation is ClCc1cccc(CCl)n1 .Chemical Reactions Analysis

2,6-Bis(chloromethyl)pyridine can undergo various reactions. For example, it can be used in the synthesis of a sensitive fluorescent chemosensor for Hg2+, composed of two aminonaphthalimide fluorophores and a receptor of 2,6-bis(aminomethyl)pyridine .Physical And Chemical Properties Analysis

2,6-Bis(chloromethyl)pyridine is a solid with a melting point of 73-78 °C (lit.) . Its density is 1.3±0.1 g/cm3 . The boiling point is 250.8±30.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2,6-Bis(chloromethyl)pyridine: is a versatile building block in organic synthesis . It’s used to synthesize 2,6-bis(hydroxymethyl)pyridine , a precursor for metal complexes and catalysts. This compound is also pivotal in the synthesis of biopolymers and active pharmaceutical ingredients, offering a sustainable alternative to traditional multistep synthesis methods.

Pharmaceutical Research

In pharmaceutical research, 2,6-Bis(chloromethyl)pyridine serves as a key intermediate for developing chemosensors for mercury detection . It’s also used to prepare carbene pincer ligands for palladium pincer carbene complexes, which are significant in creating new pharmaceuticals.

Materials Science

This compound’s ability to form complexes with metal ions through its nitrogen atom makes it an important agent in materials science . Its role in the generation of macrocycles due to the flexibility of its bromomethyl arms is particularly noteworthy.

Analytical Chemistry

2,6-Bis(chloromethyl)pyridine: is utilized in analytical chemistry for the synthesis of fluorescent chemosensors . These sensors are crucial for detecting heavy metals like mercury in various samples, which is essential for environmental monitoring and safety.

Environmental Studies

The compound’s application extends to environmental studies, where its derivatives are used in the development of sensors for monitoring environmental pollutants . These applications are critical for tracking and managing the presence of toxic substances in the environment.

Biochemistry Research

In biochemistry, 2,6-Bis(chloromethyl)pyridine is employed as a precursor in the synthesis of compounds used in proteomics research . It aids in understanding protein functions and interactions, which is fundamental in the study of biological processes.

Chemical Engineering Research

The chemical engineering field benefits from 2,6-Bis(chloromethyl)pyridine through its use in process optimization and the development of new synthesis pathways . Its role in creating more efficient and environmentally friendly production methods is invaluable.

Industrial Applications

Lastly, in industrial applications, 2,6-Bis(chloromethyl)pyridine is involved in the large-scale synthesis of chemicals that serve as intermediates for various end products . Its contribution to the manufacturing sector is significant due to its role in the synthesis of complex organic molecules.

Wirkmechanismus

Target of Action

The primary target of 2,6-Bis(chloromethyl)pyridine are metal ions . It coordinates with these ions through its nitrogen atom to form complexes .

Mode of Action

2,6-Bis(chloromethyl)pyridine interacts with its targets, the metal ions, by coordinating with them through its nitrogen atom . This interaction results in the formation of complexes .

Biochemical Pathways

It is known that the compound is a heterocyclic building block for the synthesis of a variety of pyridine derivatives .

Result of Action

The molecular and cellular effects of 2,6-Bis(chloromethyl)pyridine’s action primarily involve the formation of complexes with metal ions . This property makes it a useful building block in the synthesis of various pyridine derivatives .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,6-Bis(chloromethyl)pyridine. It is generally recommended to prevent the chemical from entering drains and to avoid discharging it into the environment .

Safety and Hazards

2,6-Bis(chloromethyl)pyridine is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and wearing protective gloves/clothing/eye/face protection .

Zukünftige Richtungen

2,6-Bis(chloromethyl)pyridine may be used in future studies for the synthesis of a sensitive fluorescent chemosensor for Hg2+, preparation of carbene pincer ligands, and synthesis of 2-(di-tert-butylphosphinomethyl)-6-diethylaminomethyl)pyridine, a PNN ligand . It also offers a more sustainable and cost-effective manufacturing process for 2,6-Bis(hydroxymethyl)pyridine .

Eigenschaften

IUPAC Name |

2,6-bis(chloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N/c8-4-6-2-1-3-7(5-9)10-6/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWQNFYRJSVJWQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)CCl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30311712 | |

| Record name | 2,6-Bis(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30311712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Bis(chloromethyl)pyridine | |

CAS RN |

3099-28-3 | |

| Record name | 3099-28-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244982 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Bis(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30311712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Bis(chloromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

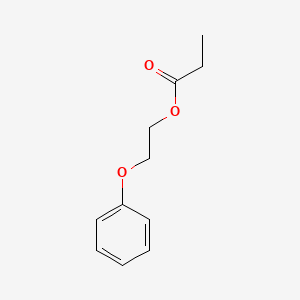

Feasible Synthetic Routes

Q & A

ANone: 2,6-Bis(chloromethyl)pyridine, with the molecular formula C7H7Cl2N, is a pyridine derivative characterized by two chloromethyl (-CH2Cl) groups attached to the 2 and 6 positions of the pyridine ring.

A: While the provided abstracts don't delve into specific spectroscopic data, 2,6-Bis(chloromethyl)pyridine can be characterized using various techniques. These include: * NMR Spectroscopy (1H and 13C): Provides information about the hydrogen and carbon environments within the molecule. * IR Spectroscopy: Identifies functional groups based on their characteristic vibrational frequencies. * Mass Spectrometry: Determines the molecular weight and fragmentation pattern, aiding in structural elucidation. [, ]

ANone: The chloromethyl groups of 2,6-Bis(chloromethyl)pyridine are susceptible to nucleophilic substitution reactions. This reactivity allows its use as a versatile building block for creating:

- Pincer Ligands: It reacts with imidazoles or phosphines to form NCN or PCP pincer ligands, respectively. These ligands find applications in coordination chemistry, particularly with transition metals like palladium and platinum. [, , , ]

- Macrocycles: Reacting 2,6-Bis(chloromethyl)pyridine with appropriate bis-nucleophiles leads to the formation of macrocyclic compounds, some of which can act as selective host molecules. [, ]

- Other Heterocycles: It can be used to construct other nitrogen-containing heterocycles, such as pyridinophanes, by reacting with suitable sulfur-containing reagents. []

ANone: 2,6-Bis(chloromethyl)pyridine exhibits versatile coordination behavior:

* **Oxidative Addition:** It undergoes oxidative addition reactions with transition metal complexes like [RhCl(PPh3)3] and [Pd(PPh3)4], leading to the formation of various dinuclear and tetranuclear complexes. This often involves the cleavage of the C-Cl bonds in the chloromethyl groups and the formation of new metal-carbon bonds. [, , , ]* **Bridging Ligand:** The resulting dimethylpyridine-α,α′-diyl group, formed after the oxidative addition, can act as a bridging ligand between two metal centers, further contributing to the formation of polynuclear complexes. [, , ]ANone: The reaction of 2,6-Bis(chloromethyl)pyridine with Na2[PdCl4] exhibits solvent-dependent product formation:

* **Methanolic Medium:** Favors the formation of a salt containing both a palladium complex with the pincer ligand and a tetrachloropalladate anion, Na[PdCl(L)][PdCl<sub>4</sub>]. []* **Acetone-Water Mixture:** Primarily yields a mononuclear palladium complex with a chloride counterion, [PdCl(L)]Cl, where L represents the pincer ligand formed from 2,6-bis(chloromethyl)pyridine. []A: Palladium complexes incorporating the pincer ligand derived from 2,6-Bis(chloromethyl)pyridine, specifically 2,6-bis((phenylseleno)methyl)pyridine, demonstrate high catalytic activity in Heck coupling reactions. These reactions are crucial for forming carbon-carbon bonds, making them valuable tools in organic synthesis. []

A: While direct chlorination of 2,6-lutidine is a common method for synthesizing 2,6-Bis(chloromethyl)pyridine, it often leads to the formation of polychlorinated byproducts. An efficient alternative involves reducing these polychlorinated compounds back to 2,6-lutidine using metals like zinc or iron in acidic conditions, allowing for its recycling in the chlorination process to improve the overall yield of the desired product. []

A: The rigid structure of 2,6-Bis(chloromethyl)pyridine, with its pre-organized chelating nitrogen and two potential donor atoms (after halogen replacement), predisposes it to form stable complexes with various metal ions. The steric bulk of the chloromethyl groups can also influence the coordination geometry around the metal center. [, , ]

A: Yes, researchers have utilized 4-benzyloxy-2,6-bis(chloromethyl)pyridine, a derivative of 2,6-Bis(chloromethyl)pyridine, as a building block in the convergent synthesis of dendritic polypyridines. These dendrimers possess an outer tier of pyridine rings functionalized with ethoxycarbonyl groups. []

A: * Exploring new catalytic applications for metal complexes derived from 2,6-Bis(chloromethyl)pyridine and its analogs, particularly in areas like cross-coupling reactions and asymmetric catalysis.* Designing and synthesizing novel macrocycles and supramolecular assemblies using the versatile building block nature of 2,6-Bis(chloromethyl)pyridine.* Investigating the potential of functionalized 2,6-Bis(chloromethyl)pyridine derivatives in materials science, for example, as precursors for conjugated polymers with interesting optoelectronic properties. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2S,3R)-3-hydroxy-2-(octadec-9-enoylamino)octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1207123.png)

![10-Methoxy-4-methyl-12-oxa-4-azahexacyclo[9.7.1.01,13.05,18.07,19.015,17]nonadeca-7(19),8,10-trien-14-one](/img/structure/B1207129.png)